2-N-(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)-4-N-(1H-pyrazol-5-ylmethyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PCC0208017 is a novel small-molecule inhibitor that targets microtubule affinity-regulating kinases 3 and 4. These kinases play a crucial role in regulating microtubule dynamics, which are essential for cell division and intracellular transport. PCC0208017 has shown potent antitumor activity by disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PCC0208017 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of PCC0208017 follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
PCC0208017 undergoes various chemical reactions, including:
Oxidation: PCC0208017 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: PCC0208017 can undergo substitution reactions to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of PCC0208017 with modified functional groups. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development .
Scientific Research Applications
PCC0208017 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of microtubule affinity-regulating kinases in cellular processes.
Biology: Investigated for its effects on cell division, migration, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of gliomas and other cancers due to its potent antitumor activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting microtubule dynamics
Mechanism of Action
PCC0208017 exerts its effects by inhibiting microtubule affinity-regulating kinases 3 and 4. This inhibition leads to decreased phosphorylation of Tau protein, disruption of microtubule dynamics, and induction of G2/M phase cell cycle arrest. The compound also promotes apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Bortezomib: Another inhibitor that targets proteasome activity and has shown antitumor effects.
Bisindolylmaleimide VIII acetate: Inhibits protein kinase C and has been studied for its anticancer properties.
Rilmenidine Phosphate: Known for its antihypertensive effects but also exhibits some anticancer activity
Uniqueness of PCC0208017
PCC0208017 is unique due to its high specificity and potency in inhibiting microtubule affinity-regulating kinases 3 and 4. This specificity results in a more targeted disruption of microtubule dynamics, leading to potent antitumor activity with potentially fewer off-target effects compared to other compounds .
Properties
Molecular Formula |
C19H20F3N7 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-N-(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)-4-N-(1H-pyrazol-5-ylmethyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H20F3N7/c1-29-7-5-12-8-14(3-2-13(12)11-29)26-18-24-10-16(19(20,21)22)17(27-18)23-9-15-4-6-25-28-15/h2-4,6,8,10H,5,7,9,11H2,1H3,(H,25,28)(H2,23,24,26,27) |
InChI Key |
PIESSZHWYCPHQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCC4=CC=NN4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.